molecular formula C15H12BrClN4O3 B15014600 2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Katalognummer: B15014600
Molekulargewicht: 411.64 g/mol
InChI-Schlüssel: SWBMOOYYIVTSSO-UFWORHAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-chlorophenyl group, a nitrophenyl group, and an acetohydrazide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the hydrazide: The initial step involves the reaction of 2-bromo-4-chloroaniline with acetic anhydride to form the corresponding acetohydrazide.

    Condensation reaction: The acetohydrazide is then reacted with 4-nitrobenzaldehyde under acidic conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Analyse Chemischer Reaktionen

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and bromo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as an antimicrobial and antiviral agent.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anticancer agent.

    Industry: It is used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide include:

    2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide: This compound has a similar structure but with a different position of the nitro group.

    2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide: This compound has a methyl group instead of a nitro group.

The uniqueness of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H12BrClN4O3

Molekulargewicht

411.64 g/mol

IUPAC-Name

2-(2-bromo-4-chloroanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12BrClN4O3/c16-13-7-11(17)3-6-14(13)18-9-15(22)20-19-8-10-1-4-12(5-2-10)21(23)24/h1-8,18H,9H2,(H,20,22)/b19-8+

InChI-Schlüssel

SWBMOOYYIVTSSO-UFWORHAWSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC2=C(C=C(C=C2)Cl)Br)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC=C1C=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.